![molecular formula C34H38ClN7O2 B3016353 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide CAS No. 902965-50-8](/img/no-structure.png)
3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]quinazoline core, which is a type of heterocyclic compound . These types of compounds are known for their potential antiviral and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]quinazoline core, a piperazine ring, and a propanamide group . The presence of these functional groups could potentially enhance the compound’s bioactivity .Applications De Recherche Scientifique
Quality Control and Synthesis Methods
- Development of quality control methods for derivatives of triazoloquinazolinones, including a similar compound as a potential antimalarial agent, has been outlined. This involves spectroscopy and chromatography techniques (Danylchenko et al., 2018).
Pharmacological Investigations
- Several derivatives were synthesized and screened for positive inotropic activity, with a focus on cardiac function enhancement. Some showed better activity than existing drugs (Wu et al., 2012).
- Antimicrobial activities of new triazole derivatives have been explored, with certain compounds showing good or moderate effectiveness against microorganisms (Bektaş et al., 2007).
Anticancer Activities
- A series of 1,2,4-triazoloquinoline derivatives were synthesized and evaluated for anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some showed significant cytotoxicity (Reddy et al., 2015).
Structural and Molecular Analysis
- Detailed structural analysis using spectroscopy and X-ray crystallography was performed on similar compounds. Molecular docking suggested interactions with proteins, hinting at potential biochemical applications (Wu et al., 2022).
Antihistaminic Properties
- Novel triazoloquinazolinones were synthesized and tested for H1-antihistaminic activity, showing significant protection against bronchospasm in animal models (Alagarsamy et al., 2008).
Orientations Futures
The future directions for this compound could involve further exploration of its potential bioactivities, given the known antiviral and antimicrobial activities of similar [1,2,4]triazolo[4,3-a]quinazoline derivatives . Additionally, further studies could investigate the compound’s physical and chemical properties, as well as its safety profile.
Propriétés
Numéro CAS |
902965-50-8 |
|---|---|
Formule moléculaire |
C34H38ClN7O2 |
Poids moléculaire |
612.18 |
Nom IUPAC |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C34H38ClN7O2/c1-24-9-7-11-27(21-24)40-20-19-39(22-25(40)2)18-8-17-36-32(43)16-15-31-37-38-34-41(23-26-10-3-5-13-29(26)35)33(44)28-12-4-6-14-30(28)42(31)34/h3-7,9-14,21,25H,8,15-20,22-23H2,1-2H3,(H,36,43) |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
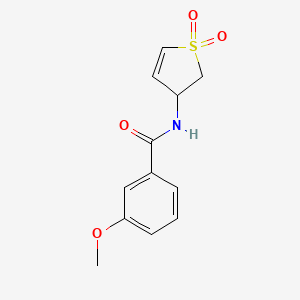
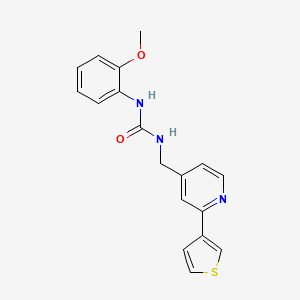
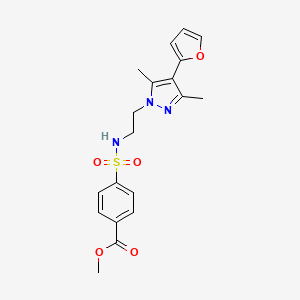
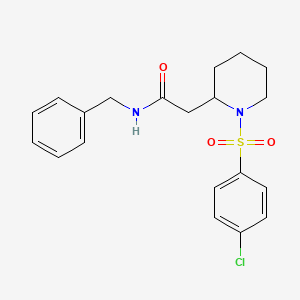
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)
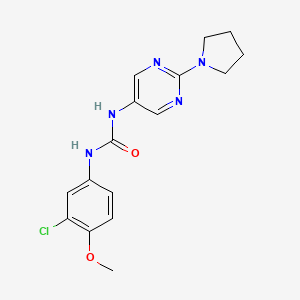
![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)
![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)
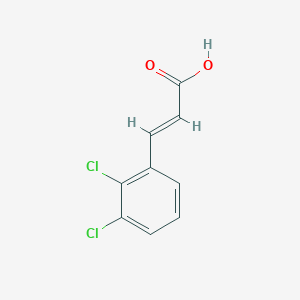
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)
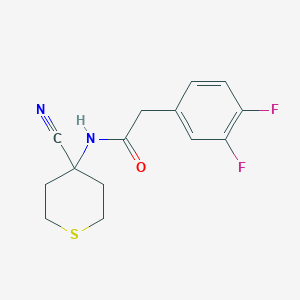
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)
